2-Chloro-4-(hydroxymethyl)benzoic Acid

Catalog No.
S1796440
CAS No.
1071989-48-4
M.F
C₈H₇ClO₃
M. Wt
186.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(hydroxymethyl)benzoic Acid

CAS Number

1071989-48-4

Product Name

2-Chloro-4-(hydroxymethyl)benzoic Acid

Molecular Formula

C₈H₇ClO₃

Molecular Weight

186.59

Synonyms

2-Chloro-4-(hydroxymethyl)-benzoic Acid

The primary application of 2-Chloro-4-(hydroxymethyl)benzoic acid in scientific research lies in its potential to modulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor protein that plays a crucial role in regulating various physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation .

2-Chloro-4-(hydroxymethyl)benzoic acid is an aromatic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is C8H7ClO3C_8H_7ClO_3, and it has a molecular weight of 186.59 g/mol. This compound features a chloro group at the second position and a hydroxymethyl group at the fourth position of the benzene ring, which contributes to its unique properties and reactivity. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Typical for carboxylic acids and halogenated compounds:

  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
  • Reduction: The hydroxymethyl group can be oxidized to form a carbonyl compound or reduced to yield alcohols.

These reactions are significant for synthesizing various derivatives with potential applications in pharmaceuticals and agrochemicals.

Research indicates that benzoic acid derivatives, including 2-chloro-4-(hydroxymethyl)benzoic acid, exhibit various biological activities. These include:

  • Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
  • Enzyme Inhibition: Derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways. For example, modifications in the benzoic acid structure have been linked to enhanced inhibition of certain enzymes related to protein degradation systems .
  • Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties, making them candidates for therapeutic applications.

The synthesis of 2-chloro-4-(hydroxymethyl)benzoic acid can be achieved through various methods:

  • Hydroxymethylation of 2-Chloro-4-formylbenzoic Acid: This method involves the reaction of 2-chloro-4-formylbenzoic acid with formaldehyde in the presence of a base.
  • Direct Chlorination: Starting from 4-hydroxymethylbenzoic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Electrophilic Aromatic Substitution: Utilizing chlorinated benzoic acids as starting materials, hydroxymethylation can occur via electrophilic substitution reactions.

These synthetic routes allow for the production of 2-chloro-4-(hydroxymethyl)benzoic acid with varying yields and purities depending on reaction conditions.

2-Chloro-4-(hydroxymethyl)benzoic acid finds applications across several fields:

  • Pharmaceuticals: Its derivatives are explored for potential use as antimicrobial agents and enzyme inhibitors.
  • Agricultural Chemicals: The compound may serve as a precursor for herbicides or fungicides due to its biological activity.
  • Chemical Intermediates: It is used in synthesizing more complex organic molecules in chemical research and industrial applications.

Interaction studies involving 2-chloro-4-(hydroxymethyl)benzoic acid focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Research indicates that structural modifications in benzoic acids can enhance their binding to proteins involved in metabolic pathways, suggesting potential therapeutic effects .
  • Molecular Docking Studies: Computational studies have shown that this compound can interact favorably with certain enzymes, which could lead to the development of new drugs targeting specific diseases .

Several compounds share structural similarities with 2-chloro-4-(hydroxymethyl)benzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-hydroxymethylbenzoic AcidChlorine at position 3Exhibits higher bioactivity against certain enzymes
2-Chloro-5-hydroxymethylbenzoic AcidChlorine at position 2Potentially different enzyme inhibition profiles
4-Hydroxymethylbenzoic AcidNo halogen substituentUsed primarily as a precursor in organic synthesis

The uniqueness of 2-chloro-4-(hydroxymethyl)benzoic acid lies in its specific combination of halogenation and hydroxymethylation, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Dates

Modify: 2023-08-15

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